molecular formula C19H19FN2S B374738 1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

Cat. No.: B374738
M. Wt: 326.4g/mol
InChI Key: KKWBALVHTAINIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepins. Benzothiepins are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine involves several steps, starting with the preparation of the benzothiepin core. The benzothiepin ring can be constructed through an intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst The final step involves the attachment of the 4-methylpiperazine moiety, which can be accomplished through nucleophilic substitution reactions .

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorobenzob

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine can be compared with other benzothiepin derivatives and related compounds. Similar compounds include:

The uniqueness of 1-(2-Fluorobenzobbenzothiepin-5-yl)-4-methylpiperazine lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other benzothiepin derivatives.

Properties

Molecular Formula

C19H19FN2S

Molecular Weight

326.4g/mol

IUPAC Name

1-(2-fluorobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H19FN2S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-13-15(20)6-7-16(17)19/h2-7,12-13H,8-11H2,1H3

InChI Key

KKWBALVHTAINIA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=CC(=C4)F

Origin of Product

United States

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